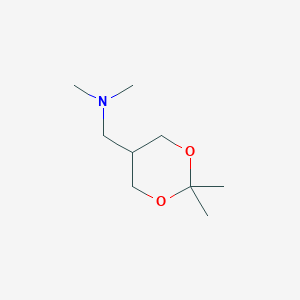
2-(4-Bromophenoxy)-6-cyanopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Bromophenoxy)pyridine-2-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound is characterized by the presence of a bromophenoxy group attached to the pyridine ring, along with a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenoxy)pyridine-2-carbonitrile typically involves the reaction of 4-bromophenol with 2-chloropyridine-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 6-(4-bromophenoxy)pyridine-2-carbonitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Bromophenoxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Aplicaciones Científicas De Investigación
6-(4-Bromophenoxy)pyridine-2-carbonitrile is utilized in various scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: In the development of bioactive compounds and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(4-bromophenoxy)pyridine-2-carbonitrile depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The presence of the bromophenoxy and carbonitrile groups allows it to form specific interactions with molecular targets, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-pyridinecarbonitrile
- 4-Bromophenol
- 2-Chloropyridine-3-carbonitrile
Uniqueness
6-(4-Bromophenoxy)pyridine-2-carbonitrile is unique due to the combination of the bromophenoxy and carbonitrile groups attached to the pyridine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C12H7BrN2O |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
6-(4-bromophenoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H7BrN2O/c13-9-4-6-11(7-5-9)16-12-3-1-2-10(8-14)15-12/h1-7H |
Clave InChI |
XKCLNYUVIQBULR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-Chlorophenyl)-2,8-diazaspiro[4.5]decane](/img/structure/B13874664.png)

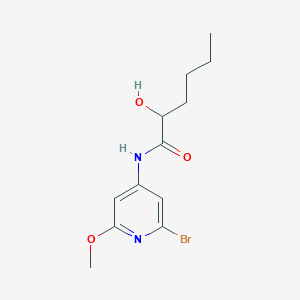
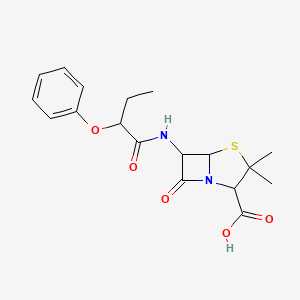
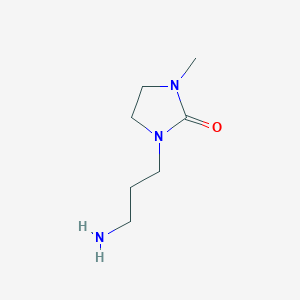

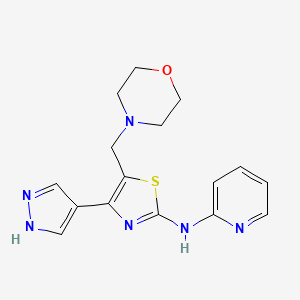
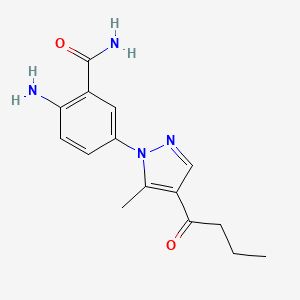
![[4-[(4-Aminopiperidin-1-yl)methyl]phenyl]methanol](/img/structure/B13874708.png)
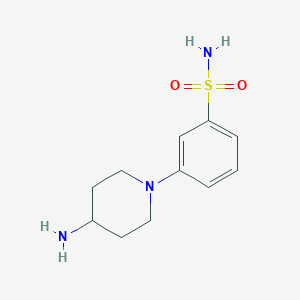
![2-[(4-Chlorophenoxy)methyl]morpholine](/img/structure/B13874723.png)

